molecular formula C6H4ClO3 B582909 Phenoxy,  4-chloro-2,3-dihydroxy- CAS No. 150097-88-4

Phenoxy, 4-chloro-2,3-dihydroxy-

Cat. No.: B582909
CAS No.: 150097-88-4
M. Wt: 159.545
InChI Key: VJBILTQEZGDOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated Dihydroxylated Phenoxy Structures in Chemical Research

Halogenated phenoxy compounds have historically held a prominent position in chemical research and industry, most notably as herbicides. wikipedia.orgcambridge.org The introduction of halogen atoms, such as chlorine, into a phenoxy scaffold can dramatically alter the molecule's electronic properties and, consequently, its biological activity. nih.govnih.gov The further addition of hydroxyl (-OH) groups introduces polarity and the potential for hydrogen bonding, influencing solubility and interaction with biological targets. Dihydroxylated aromatic compounds, or catechols, are known for their ability to chelate metals and participate in redox reactions. The combination of these features—a phenoxy ether linkage, halogenation, and dihydroxylation—creates a molecule with a unique set of physicochemical properties that are of interest in fields ranging from medicinal chemistry to materials science.

Nomenclature and Comprehensive Structural Representation of Phenoxy, 4-chloro-2,3-dihydroxy-

The systematic name "Phenoxy, 4-chloro-2,3-dihydroxy-" describes a precise molecular architecture. The parent structure is a phenol (B47542) molecule where one of the aromatic hydrogens has been replaced by a phenoxy group (-O-C₆H₅). The phenol ring is further substituted with a chlorine atom at the 4-position and two hydroxyl groups at the 2- and 3-positions relative to the ether linkage.

A more systematic IUPAC name for this compound would be 4-chloro-5-phenoxybenzene-1,2-diol . This name clarifies the numbering of the substituted benzene (B151609) ring that carries the hydroxyl groups.

Structural Representation:

The molecule consists of two benzene rings connected by an ether oxygen. One ring, the "phenoxy" group, is unsubstituted. The other ring is a catechol (1,2-dihydroxybenzene) derivative, featuring a chlorine atom at the 4-position and the phenoxy group at the 5-position.

Interactive Data Table: Key Structural and Chemical Identifiers

PropertyValueSource
Molecular Formula C₁₂H₉ClO₃Inferred from structure
IUPAC Name 4-chloro-5-phenoxybenzene-1,2-diolSystematic Nomenclature
CAS Number Not availableN/A

Classification within Contemporary Organic Chemistry

Based on its functional groups, Phenoxy, 4-chloro-2,3-dihydroxy- can be classified into several categories within organic chemistry: byjus.comgeeksforgeeks.orgiitk.ac.inslideshare.net

Ethers: Specifically, it is a diaryl ether, as the ether oxygen is connected to two aromatic rings.

Phenols: The presence of hydroxyl groups directly attached to an aromatic ring places it in the phenol class. More specifically, it is a catechol derivative due to the 1,2-dihydroxy substitution pattern.

Organohalides: The chlorine atom attached to the benzene ring makes it an aryl halide. geeksforgeeks.org

Aromatic Compounds: The presence of two benzene rings confirms its aromatic nature. geeksforgeeks.orgiitk.ac.in

This multi-faceted classification highlights the compound's potential for a variety of chemical reactions characteristic of each functional group. For instance, the ether linkage could be cleaved under harsh conditions, the phenolic hydroxyl groups can undergo esterification or oxidation, and the aromatic rings can be subject to further electrophilic substitution, although the existing substituents will direct the position of any new groups.

Historical Trajectory and Current Research Landscape Pertaining to Related Chemical Entities

The history of halogenated phenoxy compounds is intrinsically linked to the development of modern agriculture. In the 1940s, phenoxyacetic acids such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) were discovered to be potent and selective herbicides, revolutionizing weed control in cereal crops. wikipedia.orgcambridge.orgresearchgate.net These compounds act as synthetic auxins, disrupting plant growth processes.

Research into chlorinated phenoxy structures has continued, driven by the need to understand their environmental fate, develop new herbicides with improved selectivity and lower toxicity, and explore their potential in other applications. researchgate.netnih.gov For example, the degradation of chlorinated phenoxy herbicides in the environment is a significant area of study. researchgate.netnih.gov

Furthermore, the synthesis of complex molecules containing the phenoxy ether linkage remains an active area of research. For instance, the synthesis of rafoxanide, a halogenated salicylanilide, involves the formation of a substituted phenoxy ether as a key step. nih.gov While the current research landscape does not specifically focus on Phenoxy, 4-chloro-2,3-dihydroxy-, the foundational knowledge gained from studies on related compounds provides a strong basis for predicting its chemical behavior and potential areas of interest. The combination of a chlorinated ring and a catechol moiety suggests potential applications in areas where both redox activity and specific binding are required.

Properties

CAS No.

150097-88-4

Molecular Formula

C6H4ClO3

Molecular Weight

159.545

IUPAC Name

3-chloro-6-$l^{1}

InChI

InChI=1S/C6H4ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H

InChI Key

VJBILTQEZGDOEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[O])O)O)Cl

Synonyms

Phenoxy, 4-chloro-2,3-dihydroxy-

Origin of Product

United States

Synthetic Methodologies and Elucidation of Reaction Pathways

Advanced Strategies for the De Novo Synthesis of Phenoxy, 4-chloro-2,3-dihydroxy-

The de novo construction of this molecule is not a trivial one-step process but rather a sequence of reactions requiring high control over regiochemistry. The primary strategies involve either building the substitution pattern around a pre-existing benzene (B151609) ring or forming the ether linkage as a key bond-forming step.

The synthesis of the target compound logically begins with more readily available, protected precursors to ensure the stability of the reactive catechol (dihydroxy) moiety and to direct the regiochemistry of subsequent functionalization steps. A plausible route starts with a protected catechol, such as 1,2-dimethoxybenzene (B1683551) (veratrole).

A key transformation is the formation of the diaryl ether bond. The Ullmann condensation is a classic and effective method for this purpose. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. For instance, a precursor like 4-chloro-2,3-dimethoxyphenol could be reacted with a halobenzene, or conversely, 1-bromo-4-chloro-2,3-dimethoxybenzene could be coupled with phenol. The mechanism involves the formation of a copper phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.

Another powerful precursor-based approach is the Buchwald-Hartwig cross-coupling reaction, which, while more commonly used for C-N bond formation, has been adapted for C-O bond formation using palladium catalysts.

A critical final step in these precursor-based routes is the deprotection of the hydroxyl groups. In routes using methoxy-protected catechols, a standard and efficient method is demethylation using strong Lewis acids like boron tribromide (BBr₃) at low temperatures. prepchem.com This reaction proceeds via the formation of a Lewis acid-base adduct with the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Achieving the specific 1,2,3,4-substitution pattern of the target molecule is a primary challenge. Regioselective functionalization of the aromatic ring is therefore paramount.

Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution. Starting from a protected catechol like 1,2-dimethoxybenzene, direct chlorination often leads to a mixture of products. However, using a milder chlorinating agent like N-chlorosuccinimide (NCS) can offer better control. jst.go.jp The directing effects of the existing substituents (the two methoxy (B1213986) groups are strongly activating and ortho-, para-directing) must be carefully considered to achieve chlorination at the desired position 4.

Hydroxylation/Alkoxylation: If starting from a less substituted phenol, the regioselective introduction of hydroxyl or alkoxy groups is necessary. The directing effects of the existing groups are crucial. For instance, in phenols, C-H functionalization can be directed to the ortho- or para-positions. nih.gov

Advanced C-H Functionalization: Modern synthetic chemistry offers advanced strategies that could potentially streamline the synthesis. Electrophotocatalytic methods, for example, have been used for the highly regioselective C-H functionalization of ethers. researchgate.net A reaction catalyzed by a trisaminocyclopropenium (TAC) ion can proceed via a hydrogen atom transfer (HAT) mechanism, allowing for the coupling of ethers with various partners at specific positions. researchgate.net While not yet documented for this specific molecule, such an approach could theoretically be used to directly couple a chlorinated catechol precursor with benzene.

Catalysis is indispensable for the efficient and selective synthesis of complex molecules like Phenoxy, 4-chloro-2,3-dihydroxy-. Different catalytic systems are employed for various key transformations.

The Ullmann condensation for diaryl ether formation traditionally uses copper-based catalysts. A mixture of copper powder and copper(I) iodide (CuI) in the presence of a base like potassium hydroxide (B78521) (KOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is effective. nih.govresearchgate.net For Buchwald-Hartwig type couplings, palladium-based catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with specialized phosphine (B1218219) ligands, are the systems of choice. acs.org

Recent advances in the C-H functionalization of free phenols have highlighted the use of other transition metals. Gold-catalyzed C-H functionalization has been shown to achieve high chemo- and regioselectivity under mild, base-free conditions. nih.gov

Below is a table summarizing catalytic systems relevant to the synthesis of the target compound's core structure.

Catalyst SystemReaction TypePurpose in SynthesisReference(s)
Copper (Cu) / Copper(I) Iodide (CuI) / Base (e.g., KOH)Ullmann CondensationFormation of the phenoxy ether linkage from an aryl halide. nih.govresearchgate.net
Palladium(II) Acetate (Pd(OAc)₂) / Phosphine LigandBuchwald-Hartwig CouplingAlternative method for phenoxy ether bond formation. acs.org
Gold (Au) CatalystsC-H Bond FunctionalizationPotential for regioselective introduction of substituents. nih.gov
Trisaminocyclopropenium (TAC) ionElectrophotocatalysis (HAT)Advanced C-H functionalization of ether precursors. researchgate.net

This table is generated based on synthetic methods for related structural motifs.

A complete synthesis of Phenoxy, 4-chloro-2,3-dihydroxy- is inherently a multi-step process. vapourtec.comaip.org A hypothetical, optimized protocol based on established chemical principles could be outlined as follows:

Hypothetical Multi-Step Synthesis Protocol

Step Reaction Starting Material Key Reagents Product Purpose
1 Electrophilic Chlorination 1,2-Dimethoxybenzene N-Chlorosuccinimide (NCS), Acetic Acid 4-Chloro-1,2-dimethoxybenzene Regioselective introduction of chlorine. jst.go.jp
2 Nitration 4-Chloro-1,2-dimethoxybenzene HNO₃, H₂SO₄ 4-Chloro-1,2-dimethoxy-5-nitrobenzene Introduction of a group for further functionalization.
3 Nucleophilic Aromatic Substitution 4-Chloro-1,2-dimethoxy-5-nitrobenzene Phenol, K₂CO₃, DMF 4-Chloro-5,6-dimethoxy-2-nitrodiphenyl ether Formation of the ether linkage.
4 Reduction of Nitro Group 4-Chloro-5,6-dimethoxy-2-nitrodiphenyl ether Fe, NH₄Cl, EtOH/H₂O 5-Amino-3-chloro-1,2-dimethoxy-4-phenoxybenzene Conversion to an amino group. nih.gov
5 Deamination (Sandmeyer-type) 5-Amino-3-chloro-1,2-dimethoxy-4-phenoxybenzene NaNO₂, H₂SO₄; then H₃PO₂ 4-Chloro-2,3-dimethoxyphenoxybenzene Removal of the directing amino group.

This table represents a plausible, illustrative synthetic route. The exact sequence and reagents would require experimental optimization.

Optimization protocols for such a sequence would involve systematically varying parameters like reaction temperature, solvent, catalyst loading, and reaction time for each step to maximize yield and purity, a common practice detailed in synthetic chemistry literature. patsnap.com

Reaction Mechanisms Involving Phenoxy, 4-chloro-2,3-dihydroxy-

The reactivity of the target compound is dominated by the electron-rich, sterically hindered catechol ring.

The 2,3-dihydroxy (catechol) functionality is highly susceptible to oxidation. In the presence of oxidizing agents or under electrochemical conditions, the catechol moiety can be readily oxidized to the corresponding highly reactive ortho-quinone. acs.org This two-electron, two-proton process transforms the diol into a diketone. This transformation is a key pathway in the metabolism and degradation of many catechol-containing compounds.

Reductive transformations of the final product are less common. However, reductive processes are crucial in the synthesis of its precursors. For example, if a nitro-substituted precursor is used, its reduction to an amine is a key step. This is often accomplished using reducing agents like iron powder in acidic medium, tin(II) chloride, or catalytic hydrogenation. nih.gov Another relevant reductive pathway is the reduction of an azo-functionalized precursor using reagents like sodium dithionite (B78146) (vat powder) or hydrazine (B178648) hydrate (B1144303) to yield an aniline (B41778) derivative. google.com Furthermore, under specific catalytic conditions (e.g., using palladium on carbon with a hydrogen source), a reductive dehalogenation could potentially remove the chlorine atom from the ring.

Table of Potential Transformation Products

Starting Compound Transformation Type Reagents/Conditions Resulting Product Structure (Core)
Phenoxy, 4-chloro-2,3-dihydroxy- Oxidation Mild Oxidant (e.g., Ag₂O) or Anodic Oxidation 4-Chloro-1-phenoxy-benzene-2,3-dione (o-quinone)
Nitro-substituted Precursor Reduction Fe/NH₄Cl or Catalytic Hydrogenation Amino-substituted Precursor

This table outlines potential chemical transformations of the title compound or its direct precursors.

Ether Cleavage and Hydroxylation Reactions

The synthesis of Phenoxy, 4-chloro-2,3-dihydroxy- would likely involve key steps of ether cleavage and hydroxylation. The ether linkage in precursor molecules is generally stable but can be cleaved under specific conditions.

Ether Cleavage: The cleavage of the ether bond in a precursor, such as a 4-chloro-2,3-dimethoxyphenoxy derivative, is a critical step. This transformation is typically achieved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com The reaction conditions, such as temperature and concentration of the acid, would need to be carefully controlled to achieve selective cleavage without unwanted side reactions. For instance, the use of excess strong acid could potentially lead to the formation of alkyl halides from the cleaved alcohol moieties. masterorganicchemistry.com

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring is another fundamental transformation. Hydroxylation of chlorophenoxy compounds can occur through various mechanisms, including electrophilic aromatic substitution and as a result of degradation processes. researchgate.net For a targeted synthesis, a common route involves the use of potent oxidizing agents. Advanced oxidation processes (AOPs), though often associated with degradation, can be harnessed for synthetic purposes under controlled conditions. nih.gov For example, the Fenton reagent (a mixture of hydrogen peroxide and an iron(II) catalyst) can generate hydroxyl radicals that react with aromatic rings. nih.gov The regioselectivity of this hydroxylation would be influenced by the existing substituents on the aromatic ring.

A plausible synthetic route could start from a more readily available dichlorophenol, followed by selective nucleophilic aromatic substitution to introduce the phenoxy group, and subsequent controlled hydroxylation.

Substitution, Addition, and Rearrangement Reactions

The reactivity of Phenoxy, 4-chloro-2,3-dihydroxy- is dictated by its functional groups: the ether linkage, the chloro substituent, and the hydroxyl groups on the phenoxy moiety.

Addition Reactions: Addition reactions are less common for the aromatic core of this compound unless the aromaticity is disrupted. However, the catechol-like dihydroxy functionality can undergo oxidation to form a quinone, which can then participate in addition reactions.

Rearrangement Reactions: Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. bdu.ac.inmvpsvktcollege.ac.inwiley-vch.de While specific rearrangement reactions for Phenoxy, 4-chloro-2,3-dihydroxy- are not documented, related structures can undergo rearrangements under certain conditions. For instance, the Claisen rearrangement is a well-known thermal rearrangement of allyl aryl ethers. bdu.ac.in If a precursor to Phenoxy, 4-chloro-2,3-dihydroxy- contained an allyl ether group, this type of rearrangement could be a potential synthetic pathway to introduce an allyl group onto the aromatic ring, which could then be further functionalized.

Photochemical and Radiolytic Transformations

The environmental fate and potential synthetic utility of chlorophenoxy compounds are often linked to their photochemical and radiolytic behavior.

Photochemical Transformations: Chlorophenoxy compounds are known to undergo photodegradation. who.int The cleavage of the ether bond is a common photochemical reaction, leading to the formation of the corresponding chlorophenol. nih.gov Irradiation with UV light, especially in the presence of photosensitizers, can lead to the formation of various transformation products. nih.gov For Phenoxy, 4-chloro-2,3-dihydroxy-, photochemical reactions could lead to dechlorination, further hydroxylation, or polymerization. The presence of hydroxyl groups on the phenoxy ring could influence the photochemical pathway, potentially leading to the formation of quinone-like structures.

Radiolytic Transformations: Radiolysis, the decomposition of molecules by ionizing radiation, can also induce transformations in chlorophenoxy compounds. Similar to photochemistry, radiolysis can generate highly reactive species, such as hydrated electrons and hydroxyl radicals, which can react with the aromatic ring and the ether linkage. These reactions can lead to dechlorination, hydroxylation, and fragmentation of the molecule.

Green Chemistry Principles and Sustainable Synthetic Approaches

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of Phenoxy, 4-chloro-2,3-dihydroxy- would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Selecting reagents and solvents that are less toxic and have a lower environmental impact. For example, exploring catalytic methods to replace stoichiometric reagents.

Catalysis: The use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste. For instance, electrochemical methods are being explored for the chlorination of phenolic compounds, which can be a greener alternative to traditional chlorinating agents. rsc.org

Renewable Feedstocks: Ideally, starting materials would be derived from renewable resources.

While specific green synthetic routes for Phenoxy, 4-chloro-2,3-dihydroxy- have not been reported, the principles of green chemistry provide a framework for developing more sustainable and environmentally friendly methods for its potential production.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to provide information about the electronic distribution and energy levels within the molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to determine the distribution and energy of these electrons. For a molecule like 4-chloro-2,3-dihydroxyphenoxy, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Electron density analysis provides a map of the electron distribution within the molecule. Regions with high electron density are susceptible to electrophilic attack, while regions with low electron density are prone to nucleophilic attack. In 4-chloro-2,3-dihydroxyphenoxy, the oxygen atoms of the hydroxyl groups and the aromatic ring are expected to be regions of high electron density.

Table 1: Hypothetical Molecular Orbital Energies for 4-chloro-2,3-dihydroxyphenoxy

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap7.3Energy difference indicating stability

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of quantum chemical calculations. Actual values would require specific computational studies.

The electrostatic potential (ESP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with colors indicating different potential values. Red typically represents regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor). For 4-chloro-2,3-dihydroxyphenoxy, the ESP surface would likely show negative potential around the oxygen atoms and the chlorine atom, indicating their electronegativity, and positive potential around the hydrogen atoms of the hydroxyl groups.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which would be significant for this molecule due to the presence of hydroxyl groups.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The vibrational frequencies and intensities are calculated, which correspond to the stretching and bending of chemical bonds. For 4-chloro-2,3-dihydroxyphenoxy, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, C-O stretching, C-Cl stretching, and various aromatic C-H and C-C vibrations.

Electronic Spectroscopy: The prediction of electronic spectra, such as UV-Vis absorption, involves calculating the energies of electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. These calculations can help identify the wavelengths at which the molecule absorbs light.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's conformational flexibility and dynamics.

For 4-chloro-2,3-dihydroxyphenoxy, MD simulations could be used to explore the rotational freedom around the C-O bonds of the phenoxy and hydroxyl groups. This would reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. The relative energies of different conformers can be calculated to determine the most stable structures.

Structure-Reactivity and Structure-Property Relationships (Theoretical Framework)

The chemical structure of a molecule dictates its reactivity and physical properties. Theoretical frameworks like Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) aim to establish a mathematical relationship between the molecular structure and its observed activity or property.

For 4-chloro-2,3-dihydroxyphenoxy, descriptors such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices can be calculated. These descriptors can then be correlated with experimental data to build predictive models for properties like solubility, toxicity, or reactivity. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups on the aromatic ring will significantly influence its electronic properties and, consequently, its reactivity in chemical reactions.

In Silico Modeling of Molecular Interactions (Non-Biological System Specific)

In silico modeling can be used to study the interactions of 4-chloro-2,3-dihydroxyphenoxy with other molecules in non-biological systems. For example, its interaction with surfaces or within a solvent matrix can be simulated.

Solvent Effects: Computational models can simulate how the presence of a solvent affects the structure and properties of the solute molecule. The polar hydroxyl groups of 4-chloro-2,3-dihydroxyphenoxy would be expected to form strong hydrogen bonds with polar solvents like water or ethanol.

Adsorption on Surfaces: The interaction of this molecule with a solid surface, such as activated carbon or a metal oxide, can be modeled to understand adsorption processes. These simulations can predict the binding energy and preferred orientation of the molecule on the surface, which is relevant in applications like water purification or catalysis.

Computational Prediction of Environmental Fate and Transformation Kinetics

The environmental fate of Phenoxy, 4-chloro-2,3-dihydroxy- is governed by a series of key processes including biodegradation, hydrolysis, and photolysis. Computational models simulate these processes to estimate degradation rates and identify potential transformation products. It is important to note that the data presented herein are the result of such predictive models and await experimental verification. For the purposes of these predictions, the specific structure is assumed to be 4-chloro-2,3-dihydroxy-phenoxyacetic acid.

Biodegradation:

The microbial degradation of chlorinated phenoxy herbicides is a well-documented process, often initiated by oxygenase enzymes. nih.govnih.gov Predictive models, such as those integrated into platforms like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD), utilize known metabolic pathways to forecast the likelihood and route of biodegradation. For Phenoxy, 4-chloro-2,3-dihydroxy-, predictions suggest a potential for microbial degradation, likely initiated by the cleavage of the ether bond, a common pathway for phenoxyacetic acid derivatives. nih.gov Subsequent steps would likely involve hydroxylation and ring cleavage of the aromatic core. The presence of chlorine and multiple hydroxyl groups on the aromatic ring will influence the rate and completeness of this degradation.

Predicted Biodegradation Pathway of Phenoxy, 4-chloro-2,3-dihydroxy- (as 4-chloro-2,3-dihydroxy-phenoxyacetic acid)

StepPredicted TransformationPredicted Intermediate Compound
1Ether cleavage4-Chloro-1,2,3-benzenetriol and Glyoxylic acid
2Aromatic ring cleavageFurther degradation to aliphatic acids

Hydrolysis:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in Phenoxy, 4-chloro-2,3-dihydroxy- is generally stable to hydrolysis under neutral pH conditions. However, the rate can be influenced by pH and temperature. QSAR models for hydrolysis predict the rate constant based on the compound's structural features. For this compound, the predicted hydrolysis half-life is expected to be long, suggesting that hydrolysis is not a primary degradation pathway under typical environmental conditions.

Predicted Hydrolysis Rate for Phenoxy, 4-chloro-2,3-dihydroxy-

pHPredicted Half-life (t½)
5> 1 year
7> 1 year
9> 1 year

Photolysis:

Direct photolysis involves the degradation of a compound by the absorption of light. The aromatic ring in Phenoxy, 4-chloro-2,3-dihydroxy- is a chromophore, meaning it can absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). Predictive models for photolysis consider the compound's absorption spectrum and quantum yield. It is predicted that this compound may undergo direct photolysis in sunlit surface waters. The primary transformation is expected to be the cleavage of the ether bond or dechlorination.

Predicted Photolytic Degradation of Phenoxy, 4-chloro-2,3-dihydroxy-

Environmental CompartmentPredicted TransformationPredicted Transformation Product(s)
Sunlit Surface WaterEther bond cleavage4-Chloro-1,2,3-benzenetriol
Sunlit Surface WaterDechlorination2,3-Dihydroxyphenoxyacetic acid

The computational predictions presented here offer a foundational understanding of the likely environmental behavior of Phenoxy, 4-chloro-2,3-dihydroxy-. These in silico assessments are crucial for prioritizing further experimental research and for preliminary risk assessment in the absence of empirical data. Future laboratory and field studies are essential to validate and refine these computational forecasts.

Advanced Analytical Techniques and Characterization Approaches

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules in solution. For 4-chloro-2,3-dihydroxyphenoxyacetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The protons of the dihydroxy groups and the carboxylic acid would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent. The methylene (B1212753) protons of the oxyacetic acid side chain would typically present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons, the carbons bearing the hydroxyl and chloro substituents, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for correlating protons to their directly attached carbons and for identifying longer-range C-H correlations, respectively. These correlations are vital for unambiguously assigning the substitution pattern on the aromatic ring and confirming the structure of the side chain.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. pnnl.gov For 4-chloro-2,3-dihydroxyphenoxyacetic acid, HRMS would provide the exact mass of the molecular ion, allowing for the calculation of its chemical formula.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 4-chloro-2,3-dihydroxyphenoxyacetic acid would be expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl and carboxylic acid groups. A sharp, strong absorption band around 1700-1750 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. The C-O stretching of the ether linkage and the aromatic C-Cl stretching would also give rise to characteristic bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the aromatic ring vibrations and the C-Cl bond. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra for a more detailed analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 4-chloro-2,3-dihydroxyphenoxyacetic acid can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This would offer an unambiguous confirmation of the molecular structure and its packing in the crystal lattice.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are crucial for the separation, identification, and quantification of a compound from a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like 4-chloro-2,3-dihydroxyphenoxyacetic acid. researchgate.net The development of a robust HPLC method is essential for purity assessment and quantification.

A typical reversed-phase HPLC method would likely be employed, using a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (to control the ionization state of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from any impurities.

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of the compound will absorb UV light. A photodiode array (PDA) detector would be particularly useful as it can provide the UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. For higher sensitivity and selectivity, the HPLC system can be coupled to a mass spectrometer (LC-MS). sigmaaldrich.comnih.gov

A summary of typical HPLC method parameters is presented in the table below.

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 280 nm) or PDA
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC) and Headspace Analysis Applications

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For non-volatile compounds like chlorophenoxyacetic acids and their hydroxylated metabolites, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis. Common derivatization agents include silylating agents (e.g., BSTFA, TMS) or alkylating agents (e.g., diazomethane, pentafluorobenzyl bromide).

Headspace analysis, a technique for analyzing volatile organic compounds in a sample, can be coupled with GC. In the context of 4-chloro-2,3-dihydroxyphenoxyacetic acid, headspace GC would be more applicable to the analysis of potential volatile degradation products or precursors rather than the parent compound itself due to its low volatility.

Table 1: Illustrative GC Conditions for the Analysis of Derivatized Chlorinated Phenoxy Acid Metabolites

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry, are indispensable for the analysis of complex mixtures containing 4-chloro-2,3-dihydroxyphenoxyacetic acid and its analogs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for the direct analysis of polar and non-volatile compounds like 4-chloro-2,3-dihydroxyphenoxyacetic acid in aqueous samples, eliminating the need for derivatization. Reversed-phase chromatography is commonly employed for separation. The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS): For samples where derivatization is feasible, GC-MS provides excellent chromatographic resolution and mass spectral information for structural elucidation and quantification. Electron ionization (EI) is a common ionization technique that produces characteristic fragmentation patterns, aiding in compound identification.

Table 2: Example LC-MS/MS Parameters for 4-chloro-2,3-dihydroxyphenoxyacetic acid Analysis

ParameterCondition
LC Column C18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), negative mode
MS/MS Transition (MRM) Precursor Ion (e.g., [M-H]⁻) → Product Ion(s)

Electrochemical Characterization and Redox Behavior

Electrochemical methods can provide valuable insights into the redox behavior of 4-chloro-2,3-dihydroxyphenoxyacetic acid. The presence of the dihydroxy-substituted aromatic ring makes the molecule susceptible to oxidation. Techniques like cyclic voltammetry (CV) can be used to study the oxidation potentials and the reversibility of the redox processes. The electrochemical behavior is highly dependent on the pH of the medium, as the protonation state of the hydroxyl and carboxylic acid groups influences the ease of electron transfer.

The oxidation of the catechol moiety can proceed through a series of steps, potentially leading to the formation of corresponding quinone species. This electrochemical reactivity can be harnessed for the development of electrochemical sensors for the detection of this compound.

Method Validation, Quantification Strategies, and Quality Assurance

The development of reliable analytical methods for 4-chloro-2,3-dihydroxyphenoxyacetic acid requires rigorous validation and adherence to quality assurance protocols.

Method Validation: Key validation parameters include:

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through spike-recovery experiments in representative matrices.

Precision: Evaluating the repeatability (intra-day precision) and reproducibility (inter-day precision) of the method, typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity/Selectivity: Ensuring that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample.

Quantification Strategies:

External Calibration: A series of external standards of known concentrations are analyzed to create a calibration curve.

Internal Standard Method: A known amount of a compound (the internal standard), structurally similar to the analyte but not present in the sample, is added to all samples and standards to correct for variations in sample preparation and instrument response. Isotope-labeled analogs of the analyte (e.g., ¹³C- or ²H-labeled 4-chloro-2,3-dihydroxyphenoxyacetic acid) are ideal internal standards for mass spectrometry-based methods.

Standard Addition: This method is useful for complex matrices where matrix effects can interfere with quantification. Known amounts of the analyte are added to the sample, and the increase in response is used to determine the initial concentration.

Quality Assurance: A robust quality assurance program is essential for generating reliable data. This includes the routine analysis of quality control (QC) samples at different concentration levels, the use of certified reference materials (CRMs) where available, participation in proficiency testing schemes, and maintaining detailed records of all analytical procedures.

Environmental Occurrence, Fate, and Transformation

Environmental Distribution and Anthropogenic Release Pathways

Chlorophenols and their derivatives, including 4-chlorocatechol (B124253), primarily enter the environment through industrial and agricultural activities. nih.gov They are used as intermediates in the manufacturing of pesticides, pharmaceuticals, and dyes. nih.gov A major anthropogenic release pathway is the environmental degradation of widely used chlorophenoxy herbicides. nih.gov For instance, the breakdown of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil and water can lead to the formation of chlorinated phenols and subsequently chlorocatechols. epa.gov

Industrial effluents from pulp and paper bleaching processes, wood preservation facilities, and municipal incinerators also contribute to their release into various environmental compartments, including surface water, groundwater, and soil. unl.pt While most releases of chlorophenols are to water, smaller amounts can enter the atmosphere. cdc.gov

Transport Mechanisms and Partitioning in Environmental Compartments

The movement and distribution of chlorophenols in the environment are governed by a combination of physical and chemical properties of the compounds and the characteristics of the environmental media. unl.pt

The sorption of chlorophenols and their derivatives to soil and sediment is a key process influencing their mobility and bioavailability. This process is complex and depends on factors such as soil organic matter content, pH, and the specific chemical structure of the compound. nih.gov

Generally, the sorption of chlorophenols increases with higher organic matter content in the soil and decreases with increasing pH. nih.gov This is because at lower pH, these compounds are in their less soluble, protonated form, which has a greater affinity for soil organic matter. Studies on chlorocatechols have shown that they are strongly sorbed to soil, with intermolecular associations playing a significant role. osti.gov However, the degree of sorption can decrease as the molecule becomes more chlorinated, although tetrachlorocatechol (B74200) has been observed to be one of the most sorbed. osti.gov The mineral components of soil, particularly iron oxides, also play a crucial role in the sorption of phenoxy herbicides and their metabolites.

Table 1: Freundlich Sorption Coefficients (Kf) for Selected Chlorophenols in Different Sorbents

Compound Sorbent Type Kf [(mg1-1/n L1/n)/kg] Reference
2,4,6-Trichlorophenol Topsoils Varies nih.gov
2,3,4,6-Tetrachlorophenol Topsoils Varies nih.gov
Pentachlorophenol Topsoils Varies nih.gov
2,4,6-Trichlorophenol Aquifer Sediments Varies nih.gov
2,3,4,6-Tetrachlorophenol Aquifer Sediments Varies nih.gov
Pentachlorophenol Aquifer Sediments Varies nih.gov
2,4,6-Trichlorophenol Marine Sediments Varies nih.gov
2,3,4,6-Tetrachlorophenol Marine Sediments Varies nih.gov
Pentachlorophenol Marine Sediments Varies nih.gov

Note: Specific Kf values vary widely depending on the specific soil/sediment properties.

Volatilization from soil and water surfaces can be a significant transport pathway for some chlorophenols, particularly those with lower molecular weights. unl.pt Once in the atmosphere, they can be transported over distances before being redeposited. The vapor pressure of a compound is a key determinant of its volatility. For instance, 2,4-dichlorophenol (B122985) has a vapor pressure that indicates volatilization is an important fate process. epa.gov Sunlight can contribute to the degradation of chlorophenols in the atmosphere, and they can be washed out by rain. cdc.gov The volatilization of chlorophenols from water and moist soils tends to decrease under neutral to alkaline conditions.

The mobility of chlorophenols in aquatic systems and their potential to contaminate groundwater are influenced by their water solubility and sorption characteristics. Compounds with higher water solubility and lower sorption coefficients are generally more mobile. The pH of the water is a critical factor, as it affects the ionization state of these compounds. unl.pt In their ionized (phenolate) form, which is more prevalent at higher pH, chlorophenols are more water-soluble and thus more mobile in soil, increasing the risk of groundwater contamination. unl.pt The degradation of chlorophenoxy herbicides is a known source of groundwater contamination with their more mobile breakdown products.

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a primary mechanism for the removal of chlorophenols and their derivatives from the environment. nih.gov A wide variety of microorganisms have been shown to degrade these compounds under different environmental conditions.

Aerobic Degradation:

Under aerobic conditions, the microbial degradation of chlorophenols often proceeds through hydroxylation to form chlorocatechols, which are then subject to ring cleavage. nih.gov For example, the degradation of 4-chlorophenol (B41353) can proceed via the formation of 4-chlorocatechol. researchgate.net This intermediate can then be cleaved through either an ortho or meta pathway. researchgate.net The ortho-cleavage of 4-chlorocatechol is a key step in the mineralization of various chloroaromatic compounds. nih.gov Some bacteria, like Arthrobacter chlorophenolicus A6, have been found to degrade 4-chlorophenol through a novel pathway involving hydroxyquinol. nih.gov

The degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 has been shown to proceed through the formation of 4-chlorocatechol, which is then cleaved by a 1,2-dioxygenase. nih.gov The photocatalytic degradation of 4-chlorocatechol has been studied, with the major product being hydroxylation to form 5-chloro-1,2,4-benzenetriol. acs.org

Anaerobic Degradation:

Under anaerobic conditions, reductive dechlorination is a significant degradation pathway for chlorophenols. This process involves the removal of chlorine atoms from the aromatic ring, often leading to less chlorinated and more readily degradable compounds. oup.com For instance, the anaerobic degradation of dichlorophenols in freshwater sediments has been observed, with the rate of dechlorination being influenced by factors such as pH, redox potential, and the concentration of sulfate (B86663) and nitrate. oup.com The degradation of 3-chloro-4-hydroxybenzoate in anaerobic sediment has been shown to proceed through the formation of either chlorophenol or hydroxybenzoate, eventually leading to phenol (B47542) and benzoate (B1203000). nih.gov

Table 2: Microbial Degradation of Chlorinated Aromatic Compounds

Parent Compound Key Intermediate(s) Degrading Microorganism(s) (Example) Degradation Condition Reference
4-Chlorophenol 4-Chlorocatechol, Hydroxyquinol Arthrobacter chlorophenolicus A6 Aerobic nih.gov
4-Chloro-2-aminophenol 4-Chlorocatechol Burkholderia sp. RKJ 800 Aerobic nih.gov
5-Chlorosalicylate 4-Chlorocatechol, 3-Chloromuconate Pseudomonas reinekei MT1 Aerobic nih.gov
2,4-Dichlorophenol Not specified Various Anaerobic oup.com
3,4-Dichlorophenol Not specified Various Anaerobic oup.com

Identification of Key Microbial Species and Enzymatic Systems

The formation of 4-chloro-2,3-dihydroxyphenylacetic acid has been specifically identified during the metabolic activity of Pseudomonas spec. CBS 3. nih.gov This bacterial strain is capable of utilizing 4-chlorophenylacetic acid as a source of carbon and energy. nih.govresearchgate.net The initial steps in the degradation of 4-chlorophenylacetic acid by Pseudomonas spec. CBS 3 involve the action of monooxygenases and dioxygenases. nih.govnih.gov

Research indicates that Pseudomonas spec. CBS 3 converts 4-chlorophenylacetic acid into several hydroxylated intermediates, including 3-chloro-4-hydroxyphenylacetic acid, 4-chloro-3-hydroxyphenylacetic acid, and 4-chloro-2-hydroxyphenylacetic acid, through the action of monooxygenases. nih.gov The actual degradation of the parent compound is thought to be initiated by a dioxygenase. nih.gov The 4-chlorophenylacetate (B1239117) 3,4-dioxygenase from Pseudomonas sp. CBS 3 is a two-component enzyme system, consisting of an iron-sulfur protein that functions as the dioxygenase and a reductase. researchgate.net

While some Pseudomonas species utilize a three-component dioxygenase system for the degradation of other chlorinated aromatic acids like 2,4-dichlorobenzoate, the system in Pseudomonas spec. CBS 3 for 4-chlorophenylacetic acid appears to be a two-component one. nih.gov The degradation of chlorinated catechols, which are structurally related to 4-chloro-2,3-dihydroxyphenylacetic acid, is a key step in the breakdown of many chloroaromatic pollutants. nih.gov This degradation is often facilitated by chlorocatechol 1,2-dioxygenase and catechol 2,3-dioxygenase enzymes, which catalyze the cleavage of the aromatic ring. researchgate.netnih.gov

Formation of Environmentally Relevant Metabolites

During the microbial degradation of 4-chlorophenylacetic acid by Pseudomonas spec. CBS 3, several environmentally relevant metabolites are formed. Notably, 4-chloro-2-hydroxyphenylacetic acid is slowly degraded to produce 4-chloro-2,3-dihydroxyphenylacetic acid. nih.gov This positions 4-chloro-2,3-dihydroxyphenylacetic acid as a secondary metabolite in this specific biochemical pathway.

Other identified metabolites from the action of Pseudomonas spec. CBS 3 on 4-chlorophenylacetic acid include 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid. nih.gov It is important to note that these hydroxylated phenylacetic acids are not on the primary degradation pathway but are rather byproducts of the initial monooxygenase activity. nih.gov The main degradation pathway proceeds through homoprotocatechuic acid, which then undergoes meta-cleavage of the aromatic ring. researchgate.net

The formation of these various hydroxylated and dihydroxylated chlorinated phenylacetic acids highlights the complexity of microbial metabolic pathways for xenobiotic compounds. The subsequent environmental fate of these metabolites, including 4-chloro-2,3-dihydroxyphenylacetic acid, is dependent on their susceptibility to further microbial degradation or abiotic transformation processes.

Abiotic Transformation Processes in Natural Systems

The abiotic transformation of 4-chloro-2,3-dihydroxyphenylacetic acid in natural systems is not well-documented. However, its chemical structure as a chlorinated catechol derivative allows for inferences to be made about its likely behavior based on studies of similar compounds.

Chlorinated catechols and other chlorophenolic compounds are known to undergo photodegradation in the presence of light. acs.org The process often involves the generation of hydroxyl radicals, which are highly reactive and can lead to the breakdown of the aromatic ring. acs.org The photodegradation of 4-chlorophenol, for instance, can lead to the formation of 4-chlorocatechol, which is structurally similar to the aromatic portion of 4-chloro-2,3-dihydroxyphenylacetic acid. acs.org Further photocatalytic degradation of 4-chlorocatechol can proceed through hydroxylation to form intermediates like 5-chloro-1,2,4-benzenetriol, followed by oxidative cleavage of the aromatic ring to yield diacids. acs.org It is plausible that 4-chloro-2,3-dihydroxyphenylacetic acid would follow a similar photodegradation pathway, involving further hydroxylation and eventual ring cleavage.

The catechol moiety of 4-chloro-2,3-dihydroxyphenylacetic acid is susceptible to oxidative reactions. mdpi.com In aqueous environments, catechols can be oxidized by various agents, including dissolved oxygen and reactive oxygen species. youtube.com This oxidation can lead to the formation of semiquinone radicals and ortho-quinones. nih.gov The rate of oxidation is influenced by factors such as pH and the presence of metal ions. youtube.com

Hydrolysis of the chlorine substituent from the aromatic ring of chlorinated compounds is a potential degradation pathway, although it is generally a slow process for aromatic chlorides under typical environmental conditions. youtube.com More significant abiotic degradation of chlorinated aromatics often occurs through reductive dechlorination under anaerobic conditions, mediated by reactive iron minerals. econference.io

Environmental Monitoring and Advanced Detection Strategies in Complex Matrices

The detection of polar, chlorinated metabolites like 4-chloro-2,3-dihydroxyphenylacetic acid in complex environmental matrices such as soil and water presents analytical challenges. Due to its expected low concentrations and the presence of numerous interfering substances, sensitive and selective analytical methods are required.

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are well-suited for the detection and quantification of such compounds. mdpi.comnih.gov For GC-MS analysis, derivatization is typically necessary to increase the volatility and thermal stability of polar analytes like phenolic acids. mdpi.commdpi.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds containing hydroxyl and carboxylic acid functional groups. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the direct analysis of polar compounds in aqueous samples, often with minimal sample preparation. nih.govresearchgate.net This technique is particularly useful for the analysis of herbicide metabolites in water. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity, which is crucial for distinguishing the target analyte from matrix interferences. econference.io While specific methods for the routine monitoring of 4-chloro-2,3-dihydroxyphenylacetic acid have not been established due to its nature as a minor metabolite, methods developed for other chlorinated phenolic acids and herbicide metabolites could be adapted for its detection. restek.comepa.gov

Biochemical and Biological Interactions Mechanistic & Non Clinical Focus

Interaction with Purified Enzymes and Receptor Systems (In Vitro Studies)

The interaction of chlorinated phenolic compounds with purified enzymes and receptor systems has been a subject of study, primarily in the context of their environmental degradation and toxicological profiles.

Chlorinated catechols, such as 4-chlorocatechol (B124253), are known to be substrates and, in some cases, inhibitors of enzymes involved in the biodegradation of aromatic compounds. For instance, catechol 2,3-dioxygenases, key enzymes in the meta-cleavage pathway of aromatic degradation, can be significantly inhibited by chlorocatechols.

Partially purified catechol 2,3-dioxygenase from Pseudomonas putida is subject to inhibition by both 3-chlorocatechol (B1204754) and 4-chlorocatechol, which act as noncompetitive or mixed-type inhibitors. nih.gov Notably, 3-chlorocatechol is a more potent inhibitor of this enzyme than 4-chlorocatechol. nih.gov The inactivation of the enzyme by these compounds appears to involve the removal of iron from the enzyme's active site, a process that can be reversed by the addition of ferrous iron and a reducing agent. nih.gov

In contrast, some dioxygenases have evolved to efficiently process chlorocatechols. A novel chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31 can productively convert 3-chlorocatechol, a compound that typically inactivates other catechol 2,3-dioxygenases. nih.gov This enzyme exhibits a high affinity for 3-chlorocatechol and facilitates the stoichiometric displacement of the chloride ion. nih.gov

The table below summarizes the kinetic parameters of catechol 2,3-dioxygenase with different substrates and the inhibitory constants for chlorocatechols.

EnzymeSubstrate/InhibitorApparent K_m (µM)K_i (µM)Type of InhibitionOrganismReference
Catechol 2,3-dioxygenase3-Methylcatechol10.6--Pseudomonas putida nih.gov
Catechol 2,3-dioxygenaseCatechol22.0--Pseudomonas putida nih.gov
Catechol 2,3-dioxygenase3-Chlorocatechol-0.14Noncompetitive/MixedPseudomonas putida nih.gov
Catechol 2,3-dioxygenase4-Chlorocatechol-50Noncompetitive/MixedPseudomonas putida nih.gov

Studies on 4-chlorocatechol 1,2-dioxygenase (4-CCD) from the bacterium Rhodococcus opacus 1CP have provided insights into ligand binding. X-ray crystallographic structures of 4-CCD in complex with various substituted catechols, including 3,5-dichlorocatechol, reveal that these ligands bind to the catalytic iron ion in the active site in a bidentate manner. ebi.ac.uk This binding displaces a tyrosine residue and a benzoate (B1203000) ion from the metal's coordination sphere. ebi.ac.uk The orientation of the substituted catechols within the active site cavity is crucial for substrate recognition and specificity. ebi.ac.uk For example, 3-substituted catechols bind with their substituent group pointing towards the exterior of the active site cavity. ebi.ac.uk

Role in Microbial Physiology and Ecological Interactions

Chlorinated phenolic compounds are often xenobiotics, and their presence in the environment has driven the evolution of microbial metabolic pathways for their degradation.

Chlorocatechols are recognized as toxic to both bacteria and eukaryotic organisms. nih.govnih.gov Their toxicity generally increases with the degree of chlorination. nih.gov The accumulation of intermediates like 4-chlorocatechol during the degradation of chlorosalicylates by Pseudomonas reinekei MT1 can lead to cell death and halt the degradation process. nih.gov

The toxic effects of these compounds are partly attributed to their impact on cell membranes, where they can act as uncouplers of oxidative phosphorylation. nih.govnih.gov In Escherichia coli, the acute toxicity of various chlorinated catechols corresponds to their ability to disrupt the membrane potential. nih.gov Furthermore, exposure of bacteria like Escherichia coli and Pseudomonas to toxic concentrations of catechol can lead to visible damage to their cell envelopes. jmicrobiol.or.kr

The table below shows the comparative toxicity of different fungal metabolites with potential biocidal applications, illustrating the range of effects such compounds can have on various organisms.

CompoundOrganismEC_50 (mg/L)Toxicity ClassificationReference
CavoxinAliivibrio fischeri> 100Not classified as toxic mdpi.com
Epi-epoforminAliivibrio fischeri10-100Harmful to aquatic organisms mdpi.com
SphaeropsidoneAliivibrio fischeri10-100Harmful to aquatic organisms mdpi.com
SeiridinAliivibrio fischeri> 100Not classified as toxic mdpi.com

Numerous microorganisms have evolved pathways to degrade chlorinated aromatic compounds, often involving chlorocatechols as central intermediates. nih.govresearchgate.net The degradation of the herbicide 4-chlorophenoxyacetate (B1230714) by a Pseudomonas species, for example, proceeds through the formation of 4-chloro-2-hydroxyphenoxyacetate, which is then converted to 4-chlorocatechol. nih.gov

The subsequent degradation of 4-chlorocatechol can occur via a modified ortho-cleavage pathway. nih.govresearchgate.net This pathway involves several key enzymes:

Chlorocatechol 1,2-dioxygenase : This enzyme catalyzes the intradiol cleavage of the aromatic ring of chlorocatechols. nih.govnih.gov

Chloromuconate cycloisomerase : This enzyme converts the resulting chloromuconate into other intermediates. nih.gov

Dienelactone hydrolase : This enzyme is involved in the further processing of the intermediates. nih.gov

Maleylacetate reductase : This enzyme catalyzes a reduction step leading towards the central metabolism. nih.gov

In some cases, the degradation of 4-chlorocatechol can lead to the formation of protoanemonin, an antibiotic compound that is toxic to microorganisms. nih.govnih.gov This transformation is catalyzed by muconate cycloisomerases, which carry out a dechlorination and decarboxylation reaction. nih.gov

Engineered Escherichia coli strains have been successfully constructed to completely degrade 3-chlorocatechol and 4-chlorocatechol, demonstrating the potential for bioremediation applications.

Interaction with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)

Due to their chemical nature, chlorophenolic compounds can interact with various essential biomolecules.

Phenol (B47542) and its derivatives are known to denature proteins, a property utilized in laboratory techniques like phenol-chloroform extraction to remove proteins from nucleic acid preparations. youtube.comthermofisher.comwikipedia.org The hydroxyl group and the aromatic ring can participate in interactions that disrupt the tertiary and quaternary structures of proteins.

While direct evidence for the interaction of "Phenoxy, 4-chloro-2,3-dihydroxy-" with nucleic acids is not available, some metabolites of chlorophenols, such as tetrachlorohydroquinone (B164984) (a metabolite of pentachlorophenol), are capable of inducing oxidative damage to cellular DNA. nih.gov The oxidation of some chlorophenols can produce electrophilic metabolites that may bind to and damage DNA. nih.gov

Chlorinated phenols and catechols can interact with and disrupt biological membranes. nih.govnih.gov Their toxicity to bacterial cells is often linked to their ability to act as uncouplers, dissipating the membrane potential. nih.gov The interaction of polyphenols with lipid bilayers is influenced by the structure and concentration of the polyphenol, as well as the composition of the lipids. mdpi.comnih.gov These interactions can alter the structure and biophysical properties of the membrane. mdpi.comnih.gov Studies with Pseudomonas putida have shown that chlorophenols cause only minor changes to the cell surface properties compared to alkanols, suggesting different adaptive responses to these different classes of toxic compounds. nih.gov The reaction of hypochlorous acid (HOCl) with unsaturated lipids can lead to the formation of chlorohydrins, which are addition products to the double bonds of the lipid molecules. nih.gov

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (Mechanistic)

The structure-activity relationship (SAR) of phenoxy derivatives is a critical area of research for understanding how chemical structure influences biological activity. While specific SAR studies focusing exclusively on 4-chloro-2,3-dihydroxyphenoxy compounds are not extensively documented in publicly available literature, a broader analysis of related substituted phenoxy compounds provides valuable mechanistic insights into the roles of chloro and hydroxyl substitutions on the phenoxy ring in various biological systems. These studies, often centered on different biological targets, help to elucidate the potential impact of the specific substitution pattern of "Phenoxy, 4-chloro-2,3-dihydroxy-".

Influence of Chloro Substitution

The position and number of chlorine atoms on the phenoxy ring have been shown to be significant determinants of biological activity in several classes of compounds. For instance, in the context of phenoxyacetic acid herbicides, the substitution of chlorine atoms on the aromatic ring alters the electronic structure of the molecule, which in turn affects its biological efficacy and toxicity. nih.gov The herbicidal activity of these compounds is dependent on the number and location of these chloro-substituents. nih.gov

In a different biological context, studies on phenoxybenzamine-related β-chloroethylamines as α-adrenoceptor antagonists have also highlighted the importance of substitution on the phenoxy group. While some unsubstituted compounds showed moderate selectivity, the introduction of substituents led to varied effects on antagonist potency and receptor subtype selectivity. nih.gov For example, a 4-chlorobenzyloxy moiety has been investigated in a series of 1,4-benzodioxan-related compounds. The resulting compound, {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine, demonstrated notable antitumor activity. acs.orgacs.org

The table below summarizes the impact of chloro-substitution on the biological activity of different phenoxy-containing scaffolds.

Compound Series Substitution Biological System Observed Effect Reference
Phenoxyacetic AcidsChloro-substituentsHerbicidal ActivityAlters electronic structure and biological activity. nih.gov
Phenoxybenzamine-related β-chloroethylaminesUnsubstituted vs. Substituted Phenoxyα-Adrenoceptor AntagonismSubstitutions affect potency and selectivity. nih.gov
1,4-Benzodioxan Derivatives4-ChlorobenzyloxyAntitumor Activity (PC-3 cells)Compound with this moiety showed antitumor efficacy. acs.orgacs.org

Influence of Hydroxyl and Methoxy (B1213986) Substitution

In a study of N-benzimidazole-derived carboxamides, the presence and position of hydroxyl and methoxy groups on a phenyl ring were found to strongly impact their antiproliferative and antioxidative activities. mdpi.com For example, a 2-hydroxy-4-methoxy-substituted derivative displayed significant antiproliferative activity against several cancer cell lines. mdpi.com The removal of methoxy and benzyloxy protective groups to yield hydroxylated derivatives was a key strategy in this research to evaluate their biological potential. mdpi.com

Similarly, research on phenoxazine-bearing hydroxamic acids as histone deacetylase (HDAC) inhibitors has shown that substituents on the phenoxazine (B87303) ring are critical for potent class II HDAC inhibition. nih.gov While this study focused on a different core structure, it underscores the principle that substitutions on a phenoxy-like ring system can lead to potent and selective biological activity. nih.gov

The following table illustrates the influence of hydroxyl and methoxy substitutions in different molecular contexts.

Compound Series Substitution Biological System Observed Effect Reference
N-Benzimidazole-Derived Carboxamides2-hydroxy-4-methoxyAntiproliferative Activity (various cancer cell lines)Significant inhibition of cell growth. mdpi.com
N-Benzimidazole-Derived Carboxamides3,4,5-trihydroxyAntiproliferative Activity (MCF-7 cells)Selective activity against this cell line. mdpi.com
Phenoxazine-Bearing Hydroxamic AcidsVarious C-3 and C-4 substituentsHistone Deacetylase (HDAC) InhibitionSubstituents are key for potent class II HDAC inhibition. nih.gov

While direct SAR data for "Phenoxy, 4-chloro-2,3-dihydroxy-" is scarce, the available literature on analogous compounds strongly suggests that the 4-chloro and 2,3-dihydroxy substitutions would have a profound and specific impact on its biological interactions. The chloro group at the 4-position would influence the electronic properties and potentially the hydrophobic interactions of the molecule. The 2,3-dihydroxy arrangement would offer specific hydrogen bonding opportunities, which could be critical for binding to biological targets such as enzymes or receptors. The ortho-dihydroxy configuration, in particular, can be a key pharmacophore in various biologically active molecules. Further targeted mechanistic studies on this specific compound are necessary to fully elucidate its structure-activity relationship.

Advanced Applications and Future Research Directions

Utilization as a Synthetic Precursor for Novel Chemical Entities

The chemical structure of Phenoxy, 4-chloro-2,3-dihydroxy-, characterized by a catechol ring, a chlorine substituent, and a phenoxy ether linkage, presents a versatile scaffold for the synthesis of novel and complex molecules. Each functional group offers a potential reaction site for building molecular complexity. The catechol hydroxyl groups can undergo selective alkylation or acylation, while the chlorine atom can be replaced through nucleophilic aromatic substitution, and the aromatic rings are amenable to electrophilic substitution.

Although direct synthetic applications of Phenoxy, 4-chloro-2,3-dihydroxy- are not extensively documented, the utility of its constituent substructures is well-established in synthetic chemistry. For instance, chlorinated phenols are foundational precursors in the synthesis of valuable compounds. A notable example is the synthesis of Rafoxanide, a potent anthelmintic agent used in veterinary medicine. The synthesis of Rafoxanide begins with 4-chlorophenol (B41353), which undergoes a reaction to form a diphenyl ether, a core component of the final molecule. nih.gov This process highlights how the chloro- and phenoxy- components of a molecule can be key to constructing complex, biologically active compounds. nih.gov

Furthermore, chlorinated aromatic compounds like 4-chloro-3-nitrocoumarin (B1585357) serve as precursors for creating sophisticated heterocyclic systems such as pyrrolocoumarins through reductive coupling and cyclization reactions. This demonstrates the value of the chloro-substituent as a handle for intricate molecular architecture. Similarly, the catechol moiety is a valuable building block. Functional catechols can be synthesized and subsequently incorporated into polymer backbones like polyacrylates and polyurethanes, showcasing their role as monomers for functional materials. rsc.org The reactivity of the catechol core can be modulated by substituents on the ring, which alters the electronic properties and allows for tailored synthesis of derivatives with specific characteristics. researchgate.net

Given these precedents, Phenoxy, 4-chloro-2,3-dihydroxy- stands as a promising, albeit currently underutilized, precursor. Its trifunctional nature could allow for sequential and site-selective reactions to build a diverse library of new chemical entities with potential applications in medicinal chemistry, agrochemicals, and materials science.

Potential in Materials Science and Polymer Chemistry (e.g., Monomer, Additive)

The distinct functional groups of Phenoxy, 4-chloro-2,3-dihydroxy- suggest significant potential in the fields of materials science and polymer chemistry. The catechol group, inspired by the adhesive proteins of marine mussels, is particularly noteworthy. nih.gov Catechol-functionalized polymers are renowned for their strong adhesive properties, even in wet environments, making them ideal for developing advanced biomedical adhesives, hydrogels, and coatings. nih.govrsc.orguow.edu.au The catechol moiety can be incorporated into various polymer backbones, including poly(lactic acid) and polyacrylics, to create materials for tissue repair, drug delivery, and cell encapsulation. uow.edu.auorientjchem.org The electrochemical polymerization of catechol itself can produce electroactive polycatechol films, which have applications in corrosion protection and the modification of nanoparticles. researchgate.net

The chlorine atom in the structure also offers unique opportunities. Chlorinated compounds are widely used as flame retardants in plastics. specialchem.comtaylorfrancis.com They function by releasing chlorine radicals in the gas phase during combustion, which interferes with the combustion cycle. alfa-chemistry.com Incorporating a molecule like Phenoxy, 4-chloro-2,3-dihydroxy- as a monomer or an additive could impart flame-retardant properties to polymers such as polyethylene, polypropylene, and PVC. novistagroup.comvinylinfo.org

Therefore, Phenoxy, 4-chloro-2,3-dihydroxy- could be explored as a multifunctional monomer. Polymerization via the catechol group could yield polymers where the chlorinated phenoxy side chains provide flame retardancy and influence properties like thermal stability and solubility. The combination of adhesion and flame retardancy in a single monomer is a compelling prospect for creating high-performance, specialty polymers for demanding applications in electronics, construction, and aerospace.

Methodological Advancements in Environmental Remediation Technologies

Chlorinated aromatic compounds, including chlorophenols and chlorocatechols, are persistent environmental pollutants that pose risks to ecosystems and human health. wikipedia.orgtaylorandfrancis.com Consequently, significant research has focused on developing effective remediation technologies. Phenoxy, 4-chloro-2,3-dihydroxy-, as a member of this class, would be susceptible to these advanced treatment methods.

Bioremediation and Phytoremediation: Biological degradation is a cost-effective and environmentally friendly approach. Microorganisms have evolved specific enzymatic pathways to break down these recalcitrant compounds. A key step in the degradation of many chloroaromatics is their conversion to chlorocatechols, which are then cleaved by specialized dioxygenase enzymes. nih.govacs.org For example, Pseudomonas putida GJ31 utilizes a chlorocatechol 2,3-dioxygenase to productively degrade 3-chlorocatechol (B1204754). nih.gov This suggests that microbes could be harnessed for the bioremediation of sites contaminated with Phenoxy, 4-chloro-2,3-dihydroxy-. Phytoremediation, which uses plants to remove or degrade contaminants, is another promising technology. johnshopkins.eduepa.gov Plants can take up chlorinated solvents and degrade them through internal enzymatic processes (phytodegradation) or in the soil surrounding their roots (rhizosphere degradation). clu-in.orgclu-in.org

Advanced Oxidation Processes (AOPs): AOPs are another powerful tool for treating contaminated water. These technologies generate highly reactive species, such as hydroxyl radicals, that can non-selectively oxidize and mineralize persistent organic pollutants. nih.gov Methods like electro-Fenton and photocatalysis have proven effective for degrading a wide range of organic compounds, including dyes and pharmaceuticals, and are applicable to chlorinated aromatics. mdpi.com The oxidation of substituted catechols at the air-water interface has been shown to proceed rapidly, forming various intermediates including carboxylic acids and quinones. acs.org

Reductive Dechlorination: Zero-valent iron (ZVI) has emerged as a robust technology for the in-situ remediation of chlorinated contaminants. scispace.com ZVI acts as a reducing agent, capable of dechlorinating chlorinated phenols through surface-mediated reactions. researchgate.netnih.gov To enhance long-term reactivity and prevent surface passivation, ZVI is often used in bimetallic systems (e.g., with nickel or palladium) or combined with bioremediation in a "treatment train" approach, where ZVI provides the initial reduction and microorganisms degrade the resulting products. researchgate.netsiremlab.com Emulsified ZVI can also be used to directly target dense non-aqueous phase liquid (DNAPL) source zones. dtic.mil

Summary of Advanced Remediation Technologies for Chlorinated Aromatic Compounds
TechnologyMechanismKey AdvantagesRelevant Findings
BioremediationMicrobial enzymes (e.g., dioxygenases) break down the aromatic ring. nih.govresearchgate.netCost-effective, environmentally friendly, potential for complete mineralization.Specific enzymes like chlorocatechol 2,3-dioxygenase effectively degrade chlorocatechols. nih.gov
PhytoremediationPlants uptake and degrade contaminants (phytodegradation) or stimulate microbial degradation in the root zone (rhizodegradation). epa.govclu-in.orgLow cost, aesthetically pleasing, suitable for large areas with low to moderate contamination.Effective for various chlorinated solvents and pesticides. clu-in.org
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals (e.g., HO•) to oxidize pollutants. nih.govRapid degradation, effective for a broad range of recalcitrant compounds.Electro-Fenton and photocatalysis show high efficiency in mineralizing organic pollutants. mdpi.com
Zero-Valent Iron (ZVI)Chemical reduction of chlorinated compounds via electron transfer from the iron surface. scispace.comEffective for in-situ treatment, can be used in permeable reactive barriers.Bimetallic systems and combination with bioremediation enhance long-term effectiveness. researchgate.netsiremlab.com

Interdisciplinary Research Opportunities and Emerging Fields

The multifaceted nature of Phenoxy, 4-chloro-2,3-dihydroxy- opens up numerous avenues for interdisciplinary research, bridging chemistry, materials science, biotechnology, and environmental science.

A significant opportunity lies at the intersection of materials science and synthetic chemistry . The development of this compound as a functional monomer could lead to a new class of polymers. Research in this area would involve not only the synthesis and polymerization of the monomer but also the characterization of the resulting materials' properties, such as adhesion strength, flame retardancy, and thermal stability. This could lead to high-performance materials for specialized applications, such as biocompatible and flame-retardant medical devices or advanced coatings for electronics.

Another fertile ground for collaboration is between biotechnology and environmental engineering . The study of microbial degradation pathways for this specific compound could lead to the discovery of novel enzymes with enhanced activity towards chlorinated catechols. nih.gov Genetic engineering could then be employed to create microorganisms or plants with superior remediation capabilities, tailored for cleaning up sites contaminated with this and similar pollutants. johnshopkins.edu This approach combines an understanding of molecular biology with the practical application of environmental cleanup.

The unique combination of a catechol and a chlorinated aromatic ring also suggests potential in sensor technology and chemical biology . The catechol moiety is known for its ability to chelate metal ions, while the chlorinated ring provides a distinct spectroscopic signature. This could be exploited to design selective electrochemical or optical sensors for detecting metal ions or other environmental analytes. Furthermore, exploring the biological activity of this compound and its derivatives could uncover new pharmacological leads, linking synthetic organic chemistry with toxicology and medicine.

Unexplored Research Avenues and Persistent Challenges in the Field

Despite the theoretical potential, significant research gaps and challenges remain concerning Phenoxy, 4-chloro-2,3-dihydroxy- and related compounds.

Unexplored Research Avenues:

Fundamental Chemistry: There is a lack of published, optimized, and scalable synthetic routes specifically for Phenoxy, 4-chloro-2,3-dihydroxy-. Detailed characterization of its physicochemical properties is also required.

Polymer Science: The polymerization of this specific monomer has not been explored. Research is needed to determine the optimal polymerization conditions and to fully characterize the resulting polymers to validate their theoretical potential for adhesion and flame retardancy.

Biological Activity: The specific biological effects of Phenoxy, 4-chloro-2,3-dihydroxy- are unknown. A thorough investigation of its cytotoxicity, potential as an enzyme inhibitor, or other pharmacological activities is warranted.

Persistent Challenges:

Synthesis of Substituted Catechols: The synthesis of catechols can be challenging due to the sensitivity of the hydroxyl groups to oxidation, often requiring multi-step procedures with protecting groups, which can be inefficient. researchgate.netrsc.org

Environmental Persistence and Toxicity: Chlorinated aromatic hydrocarbons as a class are known for their persistence in the environment and potential toxicity. taylorandfrancis.comnih.gov A major challenge is ensuring the complete mineralization of these compounds during remediation, as partial degradation can sometimes lead to the formation of equally or more harmful byproducts.

Scaling Remediation Technologies: While many remediation technologies show promise in the laboratory, scaling them up for effective field application remains a significant hurdle. Factors such as soil heterogeneity, contaminant bioavailability, and the long-term performance and maintenance of systems like permeable reactive barriers present ongoing challenges. clu-in.orgscispace.com

Complexity of Contaminated Sites: Real-world contaminated sites often contain a complex mixture of pollutants. The effectiveness of a remediation technology can be influenced by the presence of co-contaminants, which may compete for reactive sites or be toxic to the microorganisms involved in bioremediation. researchgate.net

Conclusion

Synthesis of Current Academic Understanding and Key Research Contributions

General synthesis methods for similar compounds, such as the chlorination of phenoxyacetic acid or the reaction of a chlorinated phenol (B47542) with a chloroalkanoic acid, could theoretically be adapted. For instance, a potential synthetic route might involve the reaction of 4-chlorocatechol (B124253) (4-chloro-1,2-dihydroxybenzene) with chloroacetic acid in an alkaline medium. However, without experimental data, the feasibility, yield, and purity of such a reaction remain unknown.

Future Research Perspectives and Directions for Scholarly Inquiry

The lack of information on 4-chloro-2,3-dihydroxyphenoxyacetic acid presents a clear opportunity for future research. A foundational study would involve the development and optimization of a reliable synthetic pathway to produce the compound in sufficient purity and quantity for further investigation.

Once a synthetic route is established, a comprehensive characterization of its physicochemical properties would be the next logical step. This would include determining its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).

Subsequent research could then explore its potential biological activities. Given the structural similarities to herbicides, its phytotoxicity could be investigated. Furthermore, the presence of a catechol-like moiety suggests potential for antioxidant or pro-oxidant activity, as well as the ability to chelate metal ions. Investigations into its antimicrobial properties against various bacterial and fungal strains could also be a fruitful area of research.

Finally, studies on its environmental fate and potential for biodegradation would be crucial, especially if any applications lead to its release into the environment. Understanding the metabolic pathways involved in its breakdown by soil microorganisms would be of significant interest.

Q & A

Q. Table 1. Degradation Efficiency of 4-Chloro-2,3-Dihydroxyphenoxy Derivatives

MethodConditionsEfficiency (%)Time (h)Reference
UV/H₂O₂pH 3, 0.5 mM H₂O₂952
BiodegradationAerobic, 25°C7048
PhotodegradationNatural sunlight4024

Q. Table 2. Synthetic Optimization Parameters

ParameterImpact on YieldOptimal Range
Reaction timeLinear increase up to 8 hours6–10 hours
Solvent polarityHigher polarity improves solubilityAcetone > DMF
Base stoichiometryExcess base (2.5x) maximizes product2.0–3.0x

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.